molecular formula C18H18N2O3 B2937910 6',7'-dimethoxy-3',4'-dihydro-2'H-spiro[indole-3,1'-isoquinolin]-2(1H)-one CAS No. 35118-14-0

6',7'-dimethoxy-3',4'-dihydro-2'H-spiro[indole-3,1'-isoquinolin]-2(1H)-one

Cat. No.: B2937910
CAS No.: 35118-14-0
M. Wt: 310.353
InChI Key: DPPDBBGIRZGZKC-UHFFFAOYSA-N
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Description

6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[indole-3,1'-isoquinolin]-2(1H)-one is a spiro-fused heterocyclic compound featuring a unique indole-isoquinoline hybrid scaffold. The molecule contains a spiro junction at the indole C3 and isoquinoline C1 positions, with methoxy substituents at the 6' and 7' positions of the isoquinoline moiety. This structural motif is associated with diverse biological activities, as spirocyclic compounds often exhibit enhanced binding affinity and metabolic stability due to their conformational rigidity .

Synthetic routes for analogous spiroindole-isoquinoline hybrids have been reported, emphasizing their importance in drug discovery .

Properties

IUPAC Name

6',7'-dimethoxyspiro[1H-indole-3,1'-3,4-dihydro-2H-isoquinoline]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-15-9-11-7-8-19-18(13(11)10-16(15)23-2)12-5-3-4-6-14(12)20-17(18)21/h3-6,9-10,19H,7-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPPDBBGIRZGZKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCNC23C4=CC=CC=C4NC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35118-14-0
Record name 3',4'-DIHYDRO-6',7'-DIMETHOXYSPIRO(3H-INDOLE-3,1'(2H)-ISOQUINOLIN)-2(1H)-ONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’,7’-dimethoxy-3’,4’-dihydro-2’H-spiro[indole-3,1’-isoquinolin]-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole and isoquinoline precursors. These precursors are then subjected to a series of reactions including cyclization and spiro-annulation to form the final spiro compound. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6’,7’-dimethoxy-3’,4’-dihydro-2’H-spiro[indole-3,1’-isoquinolin]-2(1H)-one can undergo various chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated spiro compound.

Scientific Research Applications

6’,7’-dimethoxy-3’,4’-dihydro-2’H-spiro[indole-3,1’-isoquinolin]-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6’,7’-dimethoxy-3’,4’-dihydro-2’H-spiro[indole-3,1’-isoquinolin]-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

(±)-Moxiquindole

  • Structure: Lacks methoxy substituents but shares the spiro[indoline-isoquinoline] core.
  • Activity : Exhibits potent antimalarial activity against chloroquine-sensitive and multidrug-resistant Plasmodium falciparum strains. Mechanisms include protease inhibition and disruption of lipid dynamics .
  • Advantage : Broad-stage efficacy against asexual parasites, including merozoite egress inhibition.

NCI-60 Screened DSIIQs

  • Structure : Varied substituents at the 6' and 7' positions (e.g., halogens, alkyl groups).
  • Activity : 24 DSIIQ derivatives showed antiproliferative effects across the NCI-60 cancer cell line panel, with GI₅₀ values ranging from 0.1–10 μM .
  • Key Insight : Methoxy groups in the target compound may enhance membrane permeability compared to bulkier substituents.

Spiro[indole-pyrrole] and Spiro[isoindole-pyrazole] Derivatives

Spiro[indole-2,2'-pyrrole]-3-(3-chlorophenyl)imine Derivatives

  • Structure : Chlorophenyl substituents on the pyrrole ring.
  • Properties : Melting points 138–140°C; IR spectra confirm carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups .

4'-Methoxy Spiro[isoindole-1,3'-pyrazoles] (e.g., cis-3c)

  • Structure : Methoxy group at the 4' position.
  • Properties : MP 176–178°C; IR (1695 cm⁻¹, C=O stretch); ¹H NMR δ 2.13–8.86 .
  • Comparison: The 6',7'-dimethoxy substitution in the target compound may introduce steric hindrance, affecting receptor binding compared to monosubstituted derivatives.

Physicochemical and Pharmacokinetic Properties

Compound Substituents Melting Point (°C) logP (Predicted) Key Functional Groups
6',7'-Dimethoxy-DSIIQ 6',7'-OCH₃ Not reported ~2.8 Methoxy, spirocyclic ketone
(±)-Moxiquindole None Not reported ~2.1 Spirocyclic ketone
Spiro[indole-pyrrole]-Cl 3-Cl-C₆H₄ 138–140 ~3.5 Chlorophenyl, imine
cis-3c (spiro-pyrazole) 4'-OCH₃ 176–178 ~1.9 Methoxy, carbonyl
  • Solubility : Methoxy groups may improve aqueous solubility over halogenated analogues.

Biological Activity

6',7'-Dimethoxy-3',4'-dihydro-2'H-spiro[indole-3,1'-isoquinolin]-2(1H)-one, also known as compound L18723, is an indole-derived compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies.

  • Molecular Formula: C18H18N2O3
  • Molecular Weight: 310.36 g/mol
  • CAS Number: 35118-14-0
  • Purity: ≥95% .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Key Findings:

  • Cell Lines Tested:
    • MCF7 (breast cancer)
    • HCT116 (colon cancer)
    • A431 (skin cancer)
    • PaCa2 (pancreatic cancer)
  • Efficacy:
    • Compound demonstrated IC50 values in the low micromolar range, indicating potent activity.
    • For instance, compound 6m showed an IC50 of 3.597 µM against MCF7 cells, comparable to standard chemotherapeutics like 5-fluorouracil .
  • Mechanism of Action:
    • The compound has been shown to induce apoptosis and necrosis in cancer cells, with flow cytometry confirming these effects.
    • It may target multiple pathways, including inhibition of EGFR and VEGFR-2 signaling .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial effects against various pathogens.

Key Findings:

  • Bacterial Strains Tested:
    • Methicillin-resistant Staphylococcus aureus (MRSA)
    • Mycobacterium tuberculosis
  • Efficacy:
    • The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA, indicating strong potential for development as an antibacterial agent .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. Variations in substituents on the indole and isoquinoline moieties can significantly affect potency and selectivity.

CompoundIC50 (MCF7)IC50 (HCT116)IC50 (A431)
6m3.597 µM3.236 µM2.434 µM
6l3.986 µMNot specifiedNot specified
6f4.375 µMNot specifiedNot specified

Case Studies

Recent studies have synthesized various analogs of spiro[indole] compounds to evaluate their biological activities further:

  • Study on Spiro-Indolinones:
    • A series of spiro-indolinones were synthesized and tested for their antiproliferative properties against multiple cancer cell lines.
    • Results showed that structural modifications could enhance activity significantly compared to parent compounds .
  • Antimicrobial Evaluation:
    • Compounds derived from similar scaffolds were assessed for their ability to inhibit biofilm formation in MRSA, revealing promising results that warrant further investigation into their mechanisms and potential therapeutic applications .

Q & A

Q. Advanced

  • Antimalarial assays : Parasite growth inhibition is measured via hemoglobin degradation blockade and lipid dynamics interference in Plasmodium falciparum cultures .
  • Anticancer screening : NCI-60 cell line panels assess proliferation inhibition (e.g., renal, leukemia, and melanoma lines), with compounds showing 50% growth inhibition at 10–50 µM .

How do structural modifications influence bioactivity?

Q. Advanced

  • Methoxy positioning : 6',7'-Dimethoxy groups enhance antimalarial activity by improving target binding (e.g., protease inhibition) .
  • Spiro ring substitution : Hybrid scaffolds (e.g., tetrahydroisoquinoline-oxindole) increase anticancer potency by modulating kinase interactions .
  • Stereochemistry : (R)-enantiomers show higher activity than (S)-counterparts in some assays, emphasizing the role of chirality .

What computational methods support structural analysis?

Q. Advanced

  • DFT calculations : Compare experimental NMR/optical rotation data with theoretical values to validate enantiomer configurations (e.g., [α]D²⁰ = ±20–23°) .
  • Molecular docking : Predict interactions with biological targets (e.g., protease active sites) using software like AutoDock .

How are reaction yields optimized during synthesis?

Q. Basic

  • Inert atmosphere : N₂ prevents oxidation of sensitive intermediates (e.g., LiAlH₄ reactions) .
  • Solvent selection : THF or ethanol enhances reaction homogeneity, improving yields to 75–85% .
  • Purification : Gradient silica column chromatography (e.g., hexane/EtOAc) isolates high-purity products (>95%) .

How does the spirooxindole conformation affect target binding?

Advanced
The spiro junction imposes rigidity, favoring:

  • Hydrogen bonding : The oxindole carbonyl interacts with protease catalytic residues .
  • Planar alignment : The isoquinoline moiety intercalates into DNA or enzyme pockets in anticancer assays .

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